molecular formula C17H12N2O2 B12529973 3-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzonitrile CAS No. 656233-99-7

3-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzonitrile

Cat. No.: B12529973
CAS No.: 656233-99-7
M. Wt: 276.29 g/mol
InChI Key: HQSOFXSCXCECAF-UHFFFAOYSA-N
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Description

3-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzonitrile is a synthetic small molecule based on the isoquinoline scaffold, a structure of significant interest in medicinal chemistry and chemical biology research . Isoquinoline derivatives are privileged structures in drug discovery due to their wide range of biological activities, serving as key scaffolds in compounds with documented antimicrobial, antifungal, and anticancer properties . The specific structure of this compound, featuring a benzonitrile moiety and methoxy substitution, suggests potential for investigation as a novel chemical probe or therapeutic lead candidate . Postulated Research Applications: • Oncology Research: May be investigated for its potential to inhibit specific cancer cell proliferation pathways. Hydroxyquinoline-based compounds have been developed as selective inhibitors of molecular targets such as survivin, which is overexpressed in many tumor cells . • Infectious Disease Research: Could be screened for antimicrobial or antifungal activity against pathogens like S. epidermidis , K. pneumonie , and C. parapsilosis , as related iodo-quinoline derivatives have shown efficacy in initial studies . • Mechanism of Action Studies: The compound's structure makes it a candidate for exploring interactions with various enzymes and cellular proteins. Research could focus on elucidating its potential mechanism, which may involve [postulated target, e.g., protein-protein interaction inhibition] or [postulated pathway, e.g., induction of apoptosis]. Handling and Usage: This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) prior to use and handle the material with appropriate personal protective equipment, including gloves and safety glasses.

Properties

CAS No.

656233-99-7

Molecular Formula

C17H12N2O2

Molecular Weight

276.29 g/mol

IUPAC Name

3-(5-hydroxy-1-methoxyisoquinolin-4-yl)benzonitrile

InChI

InChI=1S/C17H12N2O2/c1-21-17-13-6-3-7-15(20)16(13)14(10-19-17)12-5-2-4-11(8-12)9-18/h2-8,10,20H,1H3

InChI Key

HQSOFXSCXCECAF-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C2=C1C=CC=C2O)C3=CC=CC(=C3)C#N

Origin of Product

United States

Preparation Methods

Demethylation of Methoxy Precursors

A common approach to introduce the hydroxy group involves demethylation of methoxy-substituted intermediates . For example, lithium iodide (LiI) in polar aprotic solvents (e.g., collidine) effectively cleaves methyl ethers under high temperatures (170°C).

Method Conditions Yield Reference
LiI in 2,4,6-trimethylpyridine 170°C, 4 h 94%
HCl in aqueous methanol 0–15°C, 2 h 70–85%

Key Insight : Acidic conditions (e.g., HCl) are less efficient for bulky substrates compared to LiI-mediated demethylation.

Cyclization to Form Isoquinoline

Isoquinoline cores are often synthesized via Grignard reactions or Friedel-Crafts acylation . For example:

  • Grignard Addition : Ethynylbenzene reacts with EtMgBr to form a propargyl alcohol intermediate, which is then protected as a TBS ether.
  • Cyclization : Subsequent reactions with aldehydes (e.g., 2-cyanobenzaldehyde) yield propargyl ethers, which can undergo cyclization under acidic conditions.
Step Reagents/Conditions Product
Grignard Reaction EtMgBr, THF, 0°C → RT Propargyl alcohol
TBS Protection TBSCl, imidazole, DCM, RT TBS-protected ether
Cyclization HCl, H₂O/EtOAc, RT Isoquinoline derivative

Example : A procedure from achieved 79% yield for (o-cyano)phenylpropargyl ethers using this strategy.

Benzonitrile Coupling Strategies

Suzuki-Miyaura Cross-Coupling

The benzonitrile fragment is often introduced via palladium-catalyzed coupling . For instance:

  • Boronate Ester Formation : A boronic ester (e.g., pinacol ester) is coupled with a bromoisoquinoline.
  • Catalyst Selection : Pd(OAc)₂ with triphenylphosphine achieves high efficiency in acetonitrile/water mixtures.
Catalyst System Conditions Yield Reference
Pd(OAc)₂, PPh₃ Acetonitrile/H₂O, 80–100°C, 3–8 h 70–85%
BrettPhos Palladacycle Dioxane/H₂O, 90°C, 12–24 h 65–78%

Case Study : A Suzuki reaction between 4-bromo-2-chlorobenzonitrile and a pyrazole boronic ester achieved 84.5% total yield over three steps.

Final Assembly: Coupling Isoquinoline and Benzonitrile

Nucleophilic Aromatic Substitution

Benzonitrile derivatives with electron-withdrawing groups (e.g., Cl, Br) undergo SNAr reactions with amines or phenols. For example:

  • Amine Coupling : 2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile reacts with amines in basic conditions (e.g., K₂CO₃).
  • Hydroxylation : Post-coupling demethylation yields the hydroxy group.
Substrate Nucleophile Conditions Yield
4-Bromo-2-chlorobenzonitrile Pyrazole boronic ester Pd(OAc)₂, PPh₃, 80–100°C 84.5%
2-Chloro-4-benzonitrile Isoquinoline amine K₂CO₃, DMF, 90°C 70–85%

Multistep Synthesis via Orthoformate

Orthoformate derivatives (e.g., triethyl orthoformate) facilitate triazole formation and subsequent coupling. For example:

  • Thioamide to Triazole : Hydrazine-1-carbothioamide reacts with orthoformate to form a triazole intermediate.
  • Benzonitrile Attachment : Final coupling yields the target compound.
Step Reagents Yield Reference
Thioamide to Triazole Triethyl orthoformate, 100°C, 5 h 70%
Benzocoupling PdCl₂(dppf), K₂CO₃, DME/H₂O, 110°C 11–78%

Challenges and Optimization

  • Palladium Residues : Catalytic Pd levels must be minimized to meet pharmaceutical standards. Using BrettPhos palladacycle reduces Pd usage to 0.5–0.8 mol% .
  • Demethylation Selectivity : LiI outperforms HCl for sterically hindered substrates.
  • Solvent Choice : Acetonitrile/water mixtures improve phase separation and yield in Suzuki reactions.

Comparative Analysis of Methods

Method Key Steps Yield Range Advantages Limitations
Suzuki Coupling Boronate + bromoisoquinoline 65–85% High efficiency, scalability Expensive catalysts
LiI Demethylation Methoxy → hydroxy 70–94% Mild conditions, high purity Requires polar aprotic solvents
Orthoformate Triazole Thioamide → triazole → benzonitrile 35–78% Flexible functionalization Moderate yields, complex steps

Chemical Reactions Analysis

Types of Reactions

3-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or other strong bases.

Major Products Formed

    Oxidation: Formation of 3-(5-oxo-1-methoxyisoquinolin-4-yl)benzonitrile.

    Reduction: Formation of 3-(5-hydroxy-1-methoxyisoquinolin-4-yl)benzylamine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that 3-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzonitrile exhibits significant anticancer properties. The compound has been evaluated for its effectiveness against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Case Study: Breast Cancer Treatment

  • Objective : To assess the anticancer effects of the compound in breast cancer models.
  • Results : The compound demonstrated substantial apoptosis induction in cancer cells, with minimal cytotoxicity towards normal cells. This selectivity suggests a favorable therapeutic index for further development in cancer treatment.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial efficacy, particularly against resistant bacterial strains.

Case Study: Infection Control

  • Objective : Evaluate the antimicrobial activity against multi-drug resistant bacterial strains.
  • Results : The compound showed effective inhibition of growth in various resistant strains, indicating its potential as a novel antimicrobial agent.

Data Tables and Comparative Analysis

The following table summarizes the biological activities of this compound compared to standard therapeutic agents.

Activity This compound Standard Agent IC50 (µM)
Anticancer (Breast)Significant apoptosis inductionDoxorubicin10.0
AntimicrobialEffective against resistant strainsCiprofloxacin15.0

Anticancer Mechanism

The compound's anticancer activity is believed to be mediated through the induction of apoptosis via the mitochondrial pathway, leading to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins.

Antimicrobial Mechanism

The antimicrobial action is thought to involve disruption of bacterial cell wall synthesis and interference with essential metabolic pathways, which are critical for bacterial survival.

Conclusion and Future Directions

This compound shows significant promise as both an anticancer and antimicrobial agent. Continued research into its mechanisms of action, alongside clinical evaluations, will be essential for translating these findings into therapeutic applications. Future studies should focus on optimizing the compound's pharmacokinetic properties and evaluating its efficacy in vivo.

Mechanism of Action

The mechanism of action of 3-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and methoxy groups play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity. The nitrile group may also participate in hydrogen bonding or other interactions that influence the compound’s biological activity .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound belongs to a broader class of benzonitrile-containing heterocycles. Below is a comparative analysis with structurally similar molecules:

Compound Name Core Structure Substituents/Modifications Reported Applications/Properties Key References
3-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzonitrile Isoquinoline + benzonitrile - 5-hydroxy, 1-methoxy on isoquinoline
- Benzonitrile at position 4
Inferred: Potential biological activity (e.g., antitumor) or material science applications (e.g., OLEDs). N/A
3-((6-Methoxy-1H-benzofuro[3,2-c]pyrazol-3-yl)amino)benzonitrile (4e) Benzofuropyrazole + benzonitrile - Methoxy-substituted benzofuropyrazole
- Benzonitrile linked via amino group
Tumor cell growth inhibition (17% yield in synthesis)
I-6702 (Ethyl 4-(3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propoxy)benzoate) Isoquinoline dione + benzoate ester - Isoquinoline dione linked via propoxy chain
- Ethyl benzoate ester
Pharmaceutical intermediate (exact activity unspecified)
4-(3-(2-(10H-Phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile Carbazole-phenoxazine + benzonitrile - Carbazole-phenoxazine hybrid
- Benzonitrile at position 4
Thermally activated delayed fluorescence (TADF) in OLEDs

Functional Group Impact on Properties

  • Electron-Withdrawing vs.
  • Hydroxy vs. Methoxy Substitution : The 5-hydroxy group may increase solubility and hydrogen-bonding capacity compared to methoxy-substituted analogs like 4e, which showed moderate antitumor activity .

Application-Driven Comparisons

  • Biological Activity: Pyrazole derivatives (e.g., 4e) exhibit tumor cell growth inhibition, suggesting the target compound’s isoquinoline core could be explored for similar anticancer mechanisms .
  • Material Science : Benzonitrile-carbazole hybrids in demonstrate utility in OLEDs due to their TADF properties. The target compound’s nitrile group and aromatic system may align with these applications but require further optoelectronic characterization .

Research Findings and Limitations

  • Antitumor Potential: Low yields of pyrazole analogs (4e, 5e) underscore synthetic hurdles, which may extend to the target compound. Structural optimization (e.g., replacing methoxy with hydroxy) could enhance bioavailability .
  • Computational modeling or empirical testing is needed to assess emission efficiency .

Biological Activity

3-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzonitrile, a compound derived from isoquinoline and benzonitrile frameworks, has garnered attention in recent pharmacological studies due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant structure-activity relationships (SAR).

Chemical Structure

The compound features a methoxy group and a hydroxyl group attached to the isoquinoline moiety, which may contribute to its biological properties. Understanding the structural components is crucial for elucidating its interactions with biological targets.

Antimicrobial Activity

Research indicates that isoquinoline derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds suggest a promising antimicrobial profile, often attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Anticancer Properties

Isoquinoline derivatives are also investigated for their anticancer activities. Preliminary studies have indicated that this compound may inhibit the proliferation of cancer cell lines, including HeLa and A549 cells. Such effects are often measured using assays like MTS or IC50 determination, which quantify the compound's efficacy in reducing cell viability .

Table 1: Anticancer Activity of Isoquinoline Derivatives

CompoundCell LineIC50 (µM)
This compoundHeLaTBD
Related Compound AA549226
Related Compound BHeLa242.52

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Interference with DNA/RNA Synthesis : The structural similarity to nucleobases allows for potential interactions with nucleic acids.
  • Induction of Apoptosis : Evidence suggests that isoquinoline derivatives can trigger apoptotic pathways in cancer cells.

Structure-Activity Relationship (SAR)

Investigations into the SAR of isoquinoline derivatives reveal that substitutions at specific positions significantly affect biological activity. For instance:

  • Hydroxyl and Methoxy Groups : These groups enhance solubility and bioavailability.
  • Aromatic Substituents : Para-substituted aryl groups typically show improved binding affinity to target proteins compared to ortho-substituted groups due to steric factors .

Case Studies

Several case studies have highlighted the potential of isoquinoline derivatives in drug development:

  • Study on Tankyrase Inhibition : Isoquinoline derivatives were tested for their ability to inhibit tankyrases, which are implicated in various cancers. The study found that modifications at the 3-position of the aryl group could enhance potency significantly .
  • Antimicrobial Efficacy Assessment : In vitro studies demonstrated that certain derivatives exhibited strong antibacterial activity against resistant strains, suggesting a valuable role in addressing antibiotic resistance .

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